molecular formula C12H11ClN2O2S B1425007 1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-61-4

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1425007
CAS No.: 1283109-61-4
M. Wt: 282.75 g/mol
InChI Key: FAOMMPXSWHEYSV-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClN2O2S and its molecular weight is 282.75 g/mol. The purity is usually 95%.
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Biological Activity

1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the condensation of 6-chloro-4-methyl-1,3-benzothiazole with azetidine and carboxylic acid derivatives. The general synthesis pathway includes:

  • Preparation of Benzothiazole Derivative : The starting material is synthesized from 4-chloroaniline and potassium thiocyanate.
  • Formation of Azetidine Derivative : The benzothiazole derivative is then reacted with azetidine and chloroacetyl chloride under controlled conditions to yield the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.

Antidiabetic Activity

A study highlighted the hypoglycemic effects of benzothiazole derivatives, including this compound, in streptozotocin-induced diabetic models. The results indicated significant reductions in blood glucose levels, suggesting potential use in diabetes management .

Anticancer Properties

Research has shown that compounds containing the benzothiazole moiety exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound was tested against human lung carcinoma (NCI H292), pro-myelocytic leukemia (HL-60), and colon carcinoma (HT29) cell lines. The cytotoxicity was assessed using the MTT assay, revealing moderate antiproliferative activity with IC50 values indicating effectiveness against HL-60 cells .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 Value (μM) Reference
AntidiabeticSTZ-induced diabetic ratsNot specified
AnticancerNCI H292Not specified
HL-6019.0
HT29Not specified

Case Studies

Several case studies have investigated the biological implications of this compound:

  • Hypoglycemic Effects : In vivo studies demonstrated that administration of the compound resulted in a significant decrease in blood glucose levels in diabetic rats, indicating its potential as an antidiabetic agent .
  • Cytotoxic Evaluation : A series of synthesized benzothiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. The compound exhibited promising results, particularly against HL-60 cells, suggesting a mechanism that may involve oxidative stress pathways .

Properties

IUPAC Name

1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-6-2-8(13)3-9-10(6)14-12(18-9)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMMPXSWHEYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CC(C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 4
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1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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